molecular formula C81H156N10O13S B8232444 Palmitoyl-Cys((RS)-2,3-di(palmitoyloxy)-propyl)-Ser-Lys-Lys-Lys-Lys-OH

Palmitoyl-Cys((RS)-2,3-di(palmitoyloxy)-propyl)-Ser-Lys-Lys-Lys-Lys-OH

Cat. No. B8232444
M. Wt: 1510.2 g/mol
InChI Key: OEDPHAKKZGDBEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Palmitoyl-Cys((RS)-2,3-di(palmitoyloxy)-propyl)-Ser-Lys-Lys-Lys-Lys-OH is a useful research compound. Its molecular formula is C81H156N10O13S and its molecular weight is 1510.2 g/mol. The purity is usually 95%.
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Scientific Research Applications

Immunological Activity and Adjuvant Properties

The compound has been studied for its immunological activities. It's a synthetic analog of bacterial lipoproteins and is known to activate macrophages and B-cells. These properties make it a potential candidate for use as an immune adjuvant, enhancing immune responses when combined with antigens or haptens (Metzger et al., 2009). Additionally, it has been shown to be an effective immune stimulator in various cell types, including human platelets and myeloid cells (Berg et al., 1994), (Offermanns et al., 1992).

Role in Cellular Mechanisms

Research has demonstrated its ability to modify the organization of the plasma membrane in cells, such as in Chinese hamster ovary cells. This could have implications for understanding cellular mechanisms and signaling pathways (Vergne & Cézanne, 1999).

Applications in Vaccine Development

Due to its immunogenic properties, it has been explored in the context of vaccine development. It can be covalently coupled to antigens to enhance immune responses, making it a valuable tool in designing synthetic vaccines (Bessler et al., 1985).

Impact on Leukemic Cells

Studies have shown that it can influence the differentiation of leukemic cells, particularly in the context of HL-60 cells. This suggests potential therapeutic applications in certain types of leukemia (Seifert et al., 1992), (Seifert et al., 1992).

Role in Stress-Fiber Formation

Research on endothelin-1-induced stress-fiber formation in Chinese hamster ovary cells identified the compound's significance in coupling with G proteins, indicating its potential role in understanding cellular signaling mechanisms (Kawanabe et al., 2002).

Activation of Superoxide Formation

It has been found to activate superoxide formation in human neutrophils, providing insights into its role in inflammatory processes and immune response (Seifert et al., 1990).

Interaction with Toll-Like Receptors

Studies have shown that this compound can influence the signaling pathways of Toll-like receptors, which are key components in the innate immune system. This interaction has implications for understanding and potentially modulating immune responses (Toshchakov et al., 2007), (Toshchakov et al., 2012).

properties

IUPAC Name

6-amino-2-[[6-amino-2-[[6-amino-2-[[6-amino-2-[[2-[[3-[2,3-di(hexadecanoyloxy)propylsulfanyl]-2-(hexadecanoylamino)propanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C81H156N10O13S/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-55-73(93)86-72(65-105-64-66(104-75(95)57-42-39-36-33-30-27-24-21-18-15-12-9-6-3)63-103-74(94)56-41-38-35-32-29-26-23-20-17-14-11-8-5-2)80(100)91-71(62-92)79(99)89-68(52-44-48-59-83)77(97)87-67(51-43-47-58-82)76(96)88-69(53-45-49-60-84)78(98)90-70(81(101)102)54-46-50-61-85/h66-72,92H,4-65,82-85H2,1-3H3,(H,86,93)(H,87,97)(H,88,96)(H,89,99)(H,90,98)(H,91,100)(H,101,102)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEDPHAKKZGDBEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)NC(CSCC(COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC)C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C81H156N10O13S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1510.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Palmitoyl-Cys((RS)-2,3-di(palmitoyloxy)-propyl)-Ser-Lys-Lys-Lys-Lys-OH

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Palmitoyl-Cys((RS)-2,3-di(palmitoyloxy)-propyl)-Ser-Lys-Lys-Lys-Lys-OH
Reactant of Route 2
Palmitoyl-Cys((RS)-2,3-di(palmitoyloxy)-propyl)-Ser-Lys-Lys-Lys-Lys-OH
Reactant of Route 3
Palmitoyl-Cys((RS)-2,3-di(palmitoyloxy)-propyl)-Ser-Lys-Lys-Lys-Lys-OH
Reactant of Route 4
Palmitoyl-Cys((RS)-2,3-di(palmitoyloxy)-propyl)-Ser-Lys-Lys-Lys-Lys-OH
Reactant of Route 5
Palmitoyl-Cys((RS)-2,3-di(palmitoyloxy)-propyl)-Ser-Lys-Lys-Lys-Lys-OH
Reactant of Route 6
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Reactant of Route 6
Palmitoyl-Cys((RS)-2,3-di(palmitoyloxy)-propyl)-Ser-Lys-Lys-Lys-Lys-OH

Citations

For This Compound
6
Citations
T Roger, N Casson, A Croxatto, JM Entenza… - Infection and …, 2010 - Am Soc Microbiol
Parachlamydia acanthamoebae is a Chlamydia-related organism whose pathogenic role in pneumonia is supported by serological and molecular clinical studies and an experimental …
Number of citations: 20 journals.asm.org
J Hussen, MA Alkuwayti, B Falemban, MA Al-Sukruwah… - Biology, 2023 - mdpi.com
Simple Summary Mastitis is one of the most challenging diseases of dairy animals, with a high impact on animal production and welfare. The development of mastitis vaccines requires …
Number of citations: 1 www.mdpi.com
R Ilarraza, Y Wu, F Davoine, C Ebeling… - Journal of Pharmacy …, 2011 - academic.oup.com
Objectives There is interest in developing new compounds to enhance the immune response to airway virus infections. CVT-E002 is a patented ginseng extract shown to decrease …
Number of citations: 8 academic.oup.com
T Sha, M Sunamoto, T Kitazaki, J Sato, M Ii… - European journal of …, 2007 - Elsevier
Ethyl (6R)-6-[N-(2-chloro-4-fluorophenyl)sulfamoyl]cyclohex-1-ene-1-carboxylate (TAK-242), a novel small molecule that selectively inhibits Toll-like receptor 4-mediated signaling, …
Number of citations: 212 www.sciencedirect.com
J Lugrin - 2011 - serval.unil.ch
SUMMARYThe innate immune system plays a central role in host defenses against invading pathogens. Innate immune cells sense the presence of pathogens through pattern …
Number of citations: 0 serval.unil.ch
F Spertini, T Roger - 2011 - serval.unil.ch
The innate immune system plays a central role in host defenses against invading pathogens. Innate immune cells sense the presence of pathogens through pattern recognition …
Number of citations: 2 serval.unil.ch

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